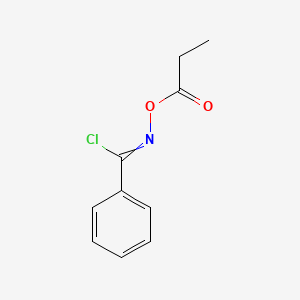
N-(Propanoyloxy)benzenecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propanoyloxy)benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity It is an organic compound that contains both an imidoyl chloride group and a propanoyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propanoyloxy)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with propanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst or under specific conditions to ensure the formation of the desired product. Common methods include:
Direct Acylation: Reacting benzenecarboximidoyl chloride with propanoic acid in the presence of a dehydrating agent.
Esterification: Using propanoyl chloride and benzenecarboximidoyl chloride in the presence of a base to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Propanoyloxy)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Reduction: Reduction of the imidoyl chloride group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acid or base catalysts are often used to facilitate reactions.
Solvents: Organic solvents such as dichloromethane or toluene are commonly used.
Major Products Formed
Amines: Formed through nucleophilic substitution or reduction.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
N-(Propanoyloxy)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Propanoyloxy)benzenecarboximidoyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The imidoyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
Similar Compounds
N-(Acetoxy)benzenecarboximidoyl chloride: Similar structure but with an acetoxy group instead of a propanoyloxy group.
N-(Butanoyloxy)benzenecarboximidoyl chloride: Contains a butanoyloxy group, leading to different reactivity and properties.
Uniqueness
N-(Propanoyloxy)benzenecarboximidoyl chloride is unique due to its specific ester linkage and the presence of both an imidoyl chloride and a propanoyloxy group
Properties
CAS No. |
61101-48-2 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
[[chloro(phenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-9(13)14-12-10(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
HVRXJZKHRYTNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)ON=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















